2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile
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Overview
Description
2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde, malononitrile, and a suitable chromene precursor. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to achieve high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce a corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile involves its interaction with specific molecular targets and pathways. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The chromene moiety may also contribute to its activity by binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitrophenyl)chromene derivatives: Compounds with similar structures but different substituents.
10-oxotetrahydrochromene derivatives: Compounds with variations in the chromene core.
Tricarbonitrile derivatives: Compounds with different functional groups attached to the tricarbonitrile moiety.
Uniqueness
2-(3-nitrophenyl)-10-oxotetrahydro-8a,4-(epiminomethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C19H15N5O4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
9-(3-nitrophenyl)-12-oxo-10-oxa-11-azatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile |
InChI |
InChI=1S/C19H15N5O4/c20-9-17(10-21)15(12-4-3-5-13(8-12)24(26)27)28-19-7-2-1-6-14(19)18(17,11-22)16(25)23-19/h3-5,8,14-15H,1-2,6-7H2,(H,23,25) |
InChI Key |
VQQKMYWIKXMBRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23C(C1)C(C(=O)N2)(C(C(O3)C4=CC(=CC=C4)[N+](=O)[O-])(C#N)C#N)C#N |
Origin of Product |
United States |
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